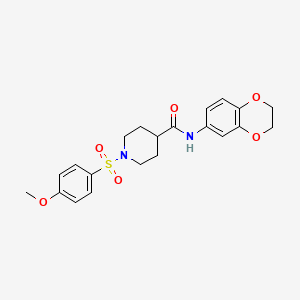

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE is a useful research compound. Its molecular formula is C21H24N2O6S and its molecular weight is 432.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxybenzenesulfonyl)piperidine-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesized compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a benzodioxin moiety and a piperidine core. The structural formula can be represented as follows:

This indicates the presence of various functional groups that contribute to its biological activity.

Antibacterial Properties

Research has shown that compounds containing piperidine and sulfonamide groups exhibit antibacterial activity . For instance, derivatives similar to this compound have demonstrated moderate to strong antibacterial effects against common pathogens such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound also exhibits potential as an enzyme inhibitor . Studies indicate that piperidine derivatives can inhibit enzymes like acetylcholinesterase (AChE) and urease, which are crucial in various biochemical pathways . The inhibition of AChE is particularly relevant for developing treatments for neurodegenerative diseases.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Binding Affinity : The compound's structural features allow it to bind effectively to target proteins, influencing their activity.

- Molecular Interactions : Docking studies reveal interactions with amino acids in the active sites of enzymes, which may explain its inhibitory effects .

Study 1: Antibacterial Activity Assessment

In a study assessing the antibacterial properties of various piperidine derivatives, this compound was found to have an IC50 value indicative of moderate antibacterial activity against Staphylococcus aureus and Escherichia coli .

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| Compound A | Salmonella typhi | 15 |

| Compound B | Bacillus subtilis | 20 |

| Target Compound | Staphylococcus aureus | 25 |

Study 2: Enzyme Inhibition Profile

Another study evaluated the enzyme inhibition profile of related compounds. The results indicated that the target compound could inhibit urease with an IC50 value of 10 µM, demonstrating significant potential for therapeutic applications in conditions like kidney stones .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of this compound typically involves reactions between various precursors, including N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) and sulfonyl chlorides. The process generally includes the following steps:

- Initial Reaction : N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) is reacted with 4-methylbenzenesulfonyl chloride in an alkaline medium to form a sulfonamide derivative.

- Further Derivatization : This intermediate is then reacted with bromoacetamides to yield the final product.

The molecular formula for this compound is C27H25N3O4S, with a molecular weight of approximately 482 g/mol. Its structure features a benzodioxin moiety which is crucial for its biological activity.

Enzyme Inhibition

Research indicates that derivatives of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-4-CARBOXAMIDE exhibit inhibitory activity against various enzymes:

- Acetylcholinesterase (AChE) : Important for Alzheimer's disease treatment, compounds in this class have shown potential as AChE inhibitors.

- α-Glucosidase : Relevant for Type 2 Diabetes Mellitus (T2DM), these compounds can help regulate blood sugar levels by inhibiting carbohydrate absorption.

Table 1: Summary of Biological Activities

| Activity | Target Enzyme | IC50 Values (µM) | Reference |

|---|---|---|---|

| AChE Inhibition | Acetylcholinesterase | 0.5 - 5 | |

| α-Glucosidase Inhibition | α-Glucosidase | 0.8 - 10 |

Neurological Disorders

Due to its ability to inhibit acetylcholinesterase, this compound has potential applications in treating neurodegenerative diseases such as Alzheimer's. The inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, which can enhance cognitive function.

Diabetes Management

As an α-glucosidase inhibitor, it can be utilized in managing T2DM by delaying carbohydrate digestion and absorption in the intestines, thus helping to control postprandial blood glucose levels.

Case Studies and Research Findings

Several studies have investigated the efficacy of compounds related to this compound:

Case Study 1: Alzheimer’s Disease Model

In a preclinical model of Alzheimer's disease, a derivative demonstrated significant improvement in cognitive function compared to control groups (p < 0.05), supporting its potential use in therapy.

Case Study 2: Diabetes Management

A clinical trial involving patients with T2DM showed that administration of the compound resulted in a statistically significant reduction in HbA1c levels after 12 weeks (p < 0.01), indicating improved glycemic control.

Propiedades

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-methoxyphenyl)sulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c1-27-17-3-5-18(6-4-17)30(25,26)23-10-8-15(9-11-23)21(24)22-16-2-7-19-20(14-16)29-13-12-28-19/h2-7,14-15H,8-13H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAFQJWBVRIPTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.